4-(5-Methylthiophen-3-yl)azetidin-2-one

Thymidylate Synthase Antifolate Enzyme Inhibition

Research on β-lactam pharmacophores is often limited by the availability of diverse building blocks. 4-(5-Methylthiophen-3-yl)azetidin-2-one addresses this gap as a distinct regioisomer (3-yl vs. the more common 2-yl), enabling precise structure-activity relationship (SAR) investigations. - **Target-Specific Probe**: Screened against thymidylate synthase (TS), a key oncology target, offering a starting point for inhibitor optimization. - **Regioisomeric Differentiation**: Ideal for comparative studies with 4-(5-Methylthiophen-2-yl)azetidin-2-one to map how methyl group position influences antimicrobial potency and physicochemical properties. - **Synthetic Versatility**: Serves as a precursor for generating spirocyclic β-lactam libraries with potential activity against multidrug-resistant bacteria. Ensure supply chain certainty with reliable, research-grade material.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
Cat. No. B13287735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methylthiophen-3-yl)azetidin-2-one
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CS1)C2CC(=O)N2
InChIInChI=1S/C8H9NOS/c1-5-2-6(4-11-5)7-3-8(10)9-7/h2,4,7H,3H2,1H3,(H,9,10)
InChIKeyHLSMDJNLHCOFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methylthiophen-3-yl)azetidin-2-one: Core Properties & Specifications


4-(5-Methylthiophen-3-yl)azetidin-2-one is a monocyclic β-lactam (azetidin-2-one) with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol . It is a heterocyclic compound characterized by a four-membered lactam ring bonded to a 5-methylthiophene moiety at the 3-position . This compound is available from research chemical suppliers for in vitro and non-human applications, with a typical catalog purity specification of ≥95% . As a member of the broader azetidinone class, its core β-lactam scaffold is a well-known pharmacophore, but specific biological activity for this particular derivative requires empirical verification and should not be assumed based on class membership alone.

Thymidylate synthase (TS) inhibitor screening context
Regioisomer-specific structure-activity profiling (3-yl vs. 2-yl thiophene)
Monocyclic β-lactam scaffold for spirocyclic diversification

4-(5-Methylthiophen-3-yl)azetidin-2-one: Regiochemical Specificity


Procurement decisions for research compounds within the azetidinone class must be precise, as even minor structural changes can lead to significant variations in biological activity and physicochemical properties. The specific compound 4-(5-Methylthiophen-3-yl)azetidin-2-one is a distinct chemical entity from its regioisomer, 4-(5-Methylthiophen-2-yl)azetidin-2-one (CAS 777884-56-7). The position of the methyl group on the thiophene ring (3-yl vs. 2-yl) alters the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. While both are offered by chemical suppliers, their differentiation is a matter of precise chemical identity. The available evidence indicates that while the 2-yl isomer has been explicitly described as having potential applications in antibiotic and enzyme inhibitor research due to its 'balanced lipophilicity and steric profile', no comparable quantitative data is available for the target 3-yl isomer . This lack of data underscores that the compounds are not generic substitutes and highlights the need for targeted investigation of the 3-yl derivative.

Target 4-(5-Methylthiophen-3-yl)azetidin-2-one
May be confused with 4-(5-Methylthiophen-2-yl)azetidin-2-one (CAS 777884-56-7)
Regioisomeric shift alters electronic/steric profile at sulfur heteroatom; biological activity and physicochemical properties may not transfer. Class-level antimicrobial descriptions associated with the 2-yl isomer do not apply to the 3-yl derivative.

4-(5-Methylthiophen-3-yl)azetidin-2-one: Evidence Guide


Thymidylate Synthase (TS) Inhibitory Activity

The target compound has been evaluated in a primary assay for its inhibitory activity against thymidylate synthase (TS) derived from H35F/F cells [1]. While the specific IC50 value for the target compound is not reported in the source, the same assay platform (ChEMBL_209625) has been used to characterize a known, potent antifolate compound, which exhibited an IC50 of 90 nM [2]. This provides a quantitative baseline for the assay's sensitivity and establishes a benchmark against which the target compound's potential activity can be qualitatively assessed. This context is crucial for researchers interested in TS as a target, indicating the compound has been investigated in this relevant biochemical pathway, though its precise potency remains to be quantified.

TS Inhibitory Activity
Cross-study comparable
Target compound tested; IC₅₀ not reported. Comparator 10-propargyl-5-deazaaminopterin IC₅₀ = 90 nM (same ChEMBL assay).
Provides a benchmark for TS inhibitor screening; the target has been evaluated in a relevant enzyme assay context.
Requires independent quantitative follow-up to establish potency.
Thymidylate Synthase Antifolate Enzyme Inhibition Cancer Research

Regioisomeric Distinction from 2-yl Isomer

The target compound, 4-(5-Methylthiophen-3-yl)azetidin-2-one, is a structural isomer of 4-(5-Methylthiophen-2-yl)azetidin-2-one (CAS 777884-56-7). This difference is a quantifiable aspect of its chemical identity, confirmed by its unique SMILES notation (CC1=CC(=CS1)C2CC(=O)N2) and InChI Key (HLSMDJNLHCOFAO-UHFFFAOYSA-N) . In contrast, the 2-yl isomer has a distinct CAS number and, according to some supplier descriptions, is noted for a 'balanced lipophilicity and steric profile' suitable for antibiotic development . The presence of the methyl group at the 3-position versus the 2-position alters the electronic and steric environment of the sulfur heteroatom, which is known to be a critical determinant in the bioactivity of thiophene-containing compounds. This establishes a firm chemical basis for differentiation, where the 3-yl isomer represents a distinct chemical space for exploration.

Regioisomeric Identity
Direct head-to-head comparison
Methyl group at thiophene position 3 (target) vs. position 2 (isomer CAS 777884-56-7). Unique SMILES and InChI confirm distinct identity.
Unequivocal chemical differentiation prevents procurement errors and ensures research integrity.
Regioisomeric purity should be confirmed by the end user.
Regiochemistry Isomerism Chemical Identity Structure-Activity Relationship

Class-Level Antimicrobial Potential

In the absence of direct data for the target compound, evidence from structurally related spirocyclic β-lactams provides a valuable class-level inference. A study on C7-halomethylene/methyl-C3-thiophenyl-spirocyclic-β-lactams demonstrated potent in vitro activity against multidrug-resistant bacterial strains. The most active compound in that series, a C7-iodomethylene-C3-thiophenyl derivative, exhibited MIC values of 0.75 µg/mL against B. cereus and 6.25 µg/mL against P. aeruginosa, surpassing the activity of ampicillin and vancomycin [1]. This establishes that the thiophenyl-β-lactam scaffold can yield potent antimicrobial agents. Furthermore, the study's SAR analysis suggests that substituent type and position are critical for activity, highlighting the potential for unique activity profiles within this chemical class.

Antimicrobial Potential
Class-level inference
Spirocyclic β-lactam analogs with thiophenyl substitution show MIC 0.75–6.25 µg/mL against multidrug-resistant B. cereus and P. aeruginosa.
Supports thiophenyl-β-lactam antimicrobial screening potential; direct data for the target compound are not yet available.
Activity is dependent on substituent type and stereochemistry; validation required.
Antimicrobial Resistance β-Lactam Multidrug-Resistant Bacteria Structure-Activity Relationship

4-(5-Methylthiophen-3-yl)azetidin-2-one: Application Scenarios


TS-Targeted Anticancer Agent Development

This compound is a candidate for optimization in medicinal chemistry programs focused on thymidylate synthase (TS) inhibition. The existing evidence confirms it has been screened against this high-value oncology target . Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies to improve potency beyond the baseline established by known antifolates like 10-propargyl-5-deazaaminopterin (IC50 = 90 nM) in the same assay system [1]. This scenario is for groups equipped to conduct in vitro enzyme assays and chemical synthesis.

Regioisomer-Specific Antimicrobial SAR

Given the stark differentiation from its 2-yl regioisomer , this compound is ideal for investigating the role of thiophene substitution patterns on bioactivity. Its procurement enables side-by-side comparative studies with 4-(5-Methylthiophen-2-yl)azetidin-2-one to map out how the position of the methyl group influences antimicrobial potency, spectrum, or physicochemical properties like solubility and permeability. This is a targeted chemical biology application aimed at establishing fundamental SAR.

Spirocyclic β-Lactam Library Building Block

This compound can serve as a strategic building block for generating more complex β-lactam libraries. As evidenced by research on spirocyclic analogs that demonstrated potent activity against multidrug-resistant bacteria (MIC = 0.75-6.25 µg/mL) [1], the thiophene-azetidinone core is a promising scaffold. Synthetic chemists can use 4-(5-Methylthiophen-3-yl)azetidin-2-one as a precursor for cyclization or further functionalization to create novel spirocyclic or polycyclic β-lactams with enhanced antimicrobial or other therapeutic properties.

Application
Selection Property
Validation Focus
Thymidylate synthase inhibition research
TS assay benchmark context
Target engagement and SAR potency optimization
Regioisomer-specific SAR studies
Thiophene substitution pattern review
Antimicrobial/physicochemical comparison with 2-yl isomer
Spirocyclic β-lactam diversification
Monocyclic β-lactam scaffold
Library synthesis and antimicrobial screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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